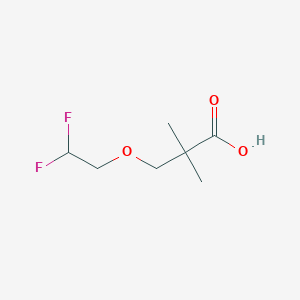
3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFE is a colorless liquid with a molecular formula of C8H14F2O3 and a molecular weight of 198.19 g/mol. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Heteroarenes
Researchers have developed methods for the direct synthesis of C(CF3)Me2-substituted heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid, facilitating the production of previously unknown compounds potentially useful in drug discovery. This transition-metal-free decarboxylative 1,1-dimethyltrifluoroethylation process highlights the compound's role in innovative synthetic chemistry approaches, enhancing heteroarene functionalization without the need for metal catalysts, thereby streamlining the synthesis process and improving yields (Liu et al., 2018).
Development of Fluorocarbon Surfactants
The substance has been instrumental in the synthesis of fluorocarbon surfactants, demonstrating its utility beyond pharmaceutical applications. For instance, its derivatives have been used to create perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants, showcasing low surface tension properties. These surfactants significantly reduce the surface tensions of organic solvents, underscoring the chemical's versatility and its potential in developing materials with unique surface-active properties (Han et al., 2009).
Thermochemical Properties
The thermochemical properties of related compounds have been meticulously studied, providing valuable insights into the structural and energetic aspects of fluoroorganic compounds. By measuring the enthalpies of formation and combustion, researchers have contributed to a deeper understanding of the molecular structure's impact on its energy content, facilitating the design of more efficient and environmentally friendly fluorochemicals (Lukyanova & Papina, 2013).
Innovative Polymer Synthesis
The compound's derivatives have found applications in polymer science, particularly in synthesizing high-performance, organosoluble polyamides and polyimides. By integrating fluoro-containing monomers derived from similar compounds, researchers have developed polymers with excellent solubility, thermal stability, and mechanical properties, suitable for advanced technological applications, such as electronics and aerospace industries (Liaw et al., 2001).
Luminescent Materials Development
Lanthanide ternary complexes based on derivatives of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid exhibit promising luminescent properties. These complexes have been characterized by their crystal structures and thermoanalytical properties, suggesting potential applications in optical devices, sensors, and bioimaging technologies. The capacity to fine-tune the luminescent properties through chemical modification underscores the compound's utility in developing new materials for advanced optical applications (Du et al., 2020).
Eigenschaften
IUPAC Name |
3-(2,2-difluoroethoxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-7(2,6(10)11)4-12-3-5(8)9/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVASOELIBISSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



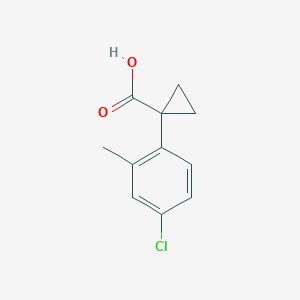
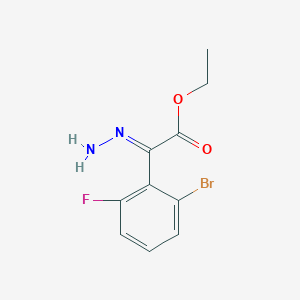
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)
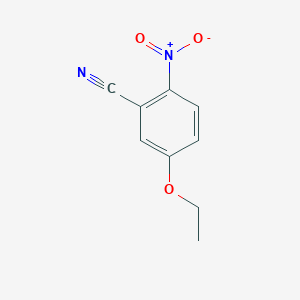
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
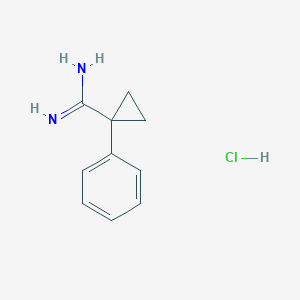
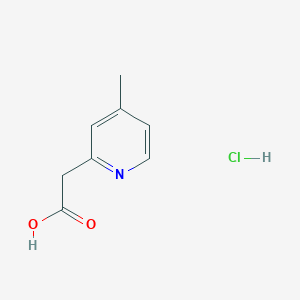
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)
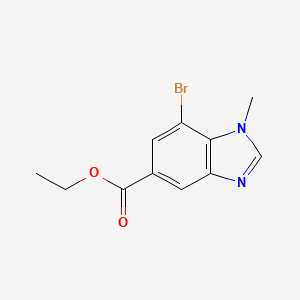
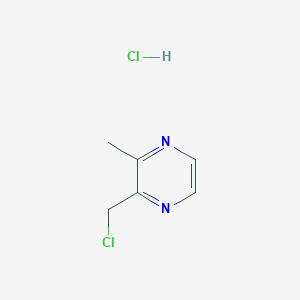
![4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene](/img/structure/B1432006.png)
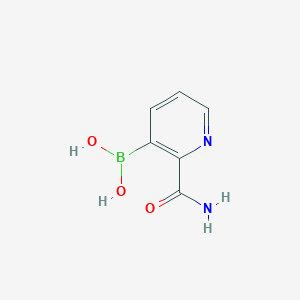
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)